molecular formula C11H9N3O5 B15262880 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B15262880
M. Wt: 263.21 g/mol
InChI Key: XDPOXTNTQMWUTF-UHFFFAOYSA-N
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Description

2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is an organic compound belonging to the class of nitrobenzenes. This compound contains a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the nitro group and the pyrazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives. This process is catalyzed by a base, leading to the formation of the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetone and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a carboxylic acid.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Introduction of various functional groups in place of the nitro group.

Scientific Research Applications

2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the presence of both the nitrobenzene and pyrazole moieties, which impart distinct chemical and biological properties

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

2-[2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C11H9N3O5/c15-10(16)4-7-6-12-13(11(7)17)8-2-1-3-9(5-8)14(18)19/h1-3,5-6,12H,4H2,(H,15,16)

InChI Key

XDPOXTNTQMWUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

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